molecular formula C14H13N3OS B1273343 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438226-53-0

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1273343
CAS No.: 438226-53-0
M. Wt: 271.34 g/mol
InChI Key: ARXRDXSWOSWXGD-UHFFFAOYSA-N
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Description

3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno[2,3-d]pyrimidine precursors. One common method includes the reaction of 2-amino-3-cyano-4-methylthiophene with benzylamine under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its antitumor properties, showing promise in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXRDXSWOSWXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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